Geniposide

Catalog No.
S528805
CAS No.
24512-63-8
M.F
C17H24O10
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geniposide

Research and industrial use of Gardenia jasminoides iridoids is hindered by genipin's spontaneous crosslinking and crude extract variability. Geniposide resolves these with a glucose-protected, water-stable structure. Key advantages: • Remains inert until enzymatic activation for biopolymer crosslinking. • Delivers batch-to-batch consistency as an analytical marker (≥98% purity) for herbal standardization. • Reliable precursor for biocatalytic synthesis of Gardenia Blue, avoiding free genipin handling issues. Stable prodrug; ships ambient for global R&D and manufacturing.

CAS Number

24512-63-8

Product Name

Geniposide

IUPAC Name

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Molecular Formula

C17H24O10

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1

InChI Key

IBFYXTRXDNAPMM-BVTMAQQCSA-N

solubility

Soluble in DMSO.

Synonyms

geniposide, jasminoidin

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound Geniposide is 388.13695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Iridoids - Supplementary Records. It belongs to the ontological category of terpene glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Geniposide is a highly water-soluble, chemically stable iridoid glycoside predominantly extracted from Gardenia jasminoides Ellis. Unlike its highly reactive aglycone, genipin, geniposide features a glucose moiety that protects the hemiacetal ring, preventing spontaneous crosslinking with primary amines and conferring excellent shelf stability. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard, a stable precursor for the enzymatic synthesis of genipin and natural blue colorants, and a pharmacological baseline for investigating GLP-1 receptor agonism. Its high hydrophilicity and predictable enzymatic hydrolysis profile make it a critical raw material for both biopolymer engineering and standardized herbal formulations [1].

Research Fit

Iridoid glycoside prodrug; requires β-glucosidase-mediated activation to genipin
Pharmacopoeial marker for Gardeniae Fructus quality control
Supports analytical reference, in vitro enzyme inhibition, and prodrug–metabolite studies

Substituting geniposide with its aglycone (genipin) or crude gardenia extracts introduces severe process and stability bottlenecks. Genipin is highly reactive, spontaneously polymerizing at elevated pH and rapidly crosslinking with ambient amino groups to form blue pigments, which complicates long-term storage and aqueous formulation. Furthermore, direct extraction of free genipin from plant sources is economically inefficient due to its low natural abundance. Conversely, utilizing crude Gardenia jasminoides extracts for biological assays introduces matrix effects from crocins and variable iridoid ratios, compromising batch-to-batch reproducibility. Procuring high-purity geniposide resolves these issues by providing a stable, non-reactive prodrug that can be precisely converted to genipin on demand via beta-glucosidase hydrolysis, ensuring both cost-efficiency and analytical precision [1].

Substitution Risk

Aglycone genipin substitution alters both the toxicity profile and the prodrug-activation mechanism — genipin exhibits direct cytotoxicity absent in geniposide
Other iridoid glycosides (e.g. gardenoside, geniposidic acid) differ in glycosylation pattern, which shifts enzyme inhibition potency and metabolic conversion

Chemical Stability and Handling Superiority Over Genipin

Geniposide exhibits high chemical stability in aqueous environments and during storage, whereas its aglycone, genipin, is highly reactive. Genipin undergoes spontaneous ring-opening and polymerization at pH > 7, and rapidly crosslinks with primary amines to form macromers (up to 20 kDa) and blue pigments. Geniposide's glycosidic bond protects the reactive core, preventing these spontaneous reactions and maintaining a colorless, stable profile across a broad pH range (pH 4.0–9.0) [1].

Evidence DimensionSpontaneous amine crosslinking and pH-induced polymerization
Target Compound DataGeniposide (Stable, non-reactive with amines, no spontaneous polymerization)
Comparator Or BaselineGenipin (Highly reactive, polymerizes at high pH, forms blue pigments with amines)
Quantified DifferenceComplete suppression of spontaneous crosslinking in the glycoside form
ConditionsAqueous solutions, pH 4.0–9.0, ambient storage

Buyers requiring a stable inventory for delayed or controlled crosslinking applications must procure geniposide to avoid the rapid degradation and handling challenges of free genipin.

Hepatic Cytotoxicity vs. Genipin
Head-to-head
Geniposide: no cytotoxicity up to 1,000 μmol·L⁻¹; Genipin: IC₅₀ 450.00 ± 26.15 μmol·L⁻¹
Lower cell-viability impact in hepatic cell model
HepG2 cell line; MTT assay; comparator aglycone

Precursor Efficiency for Industrial Genipin Synthesis

Direct extraction of genipin from plant sources is a costly, multi-step process due to its low natural concentration. Geniposide, which is highly abundant in Gardenia jasminoides, serves as an efficient industrial precursor. Using biphasic enzymatic hydrolysis (e.g., immobilized beta-glucosidase in an ethyl acetate/aqueous buffer), geniposide is converted to genipin with high efficiency, yielding >98% pure genipin while preventing premature aqueous degradation of the product [1].

Evidence DimensionScalable production pathway viability
Target Compound DataGeniposide (Yields >98% pure genipin via controlled enzymatic hydrolysis)
Comparator Or BaselineDirect plant extraction of Genipin (Low yield, highly costly, multi-step purification)
Quantified DifferenceEnables scalable, high-purity (>98%) biocatalytic production
ConditionsBiphasic enzymatic hydrolysis (beta-glucosidase, pH 4.5, 55°C)

Procuring geniposide as a raw material for enzymatic conversion is the most economically viable route for large-scale genipin and gardenia blue production.

α-Glycosidase Inhibition vs. Acarbose
Head-to-head
Geniposide IC₅₀ 0.35 mg/mL; Acarbose IC₅₀ 0.75 mg/mL; Gardenoside IC₅₀ 0.46 mg/mL
Reported higher inhibition in enzyme assay context
α-Glycosidase inhibition assay; isolated compounds

Aqueous Solubility and Formulation Compatibility

The presence of the glucose moiety renders geniposide highly hydrophilic compared to the lipophilic aglycone. Geniposide demonstrates a water solubility of ≥5 mg/mL (often significantly higher in optimized buffers) and can act as a solubilizing enhancer for poorly soluble compounds, increasing baicalin solubility by up to 2.02-fold. In contrast, genipin has limited aqueous solubility (~1% at 25°C) and is prone to hydrolysis in water [1].

Evidence DimensionAqueous stability and solubilizing capacity
Target Compound DataGeniposide (Highly water-soluble, enhances co-solute solubility up to 2.02-fold)
Comparator Or BaselineGenipin (~1% water solubility at 25°C, hydrolyzes in water)
Quantified DifferenceSuperior hydrophilicity and stable aqueous processability
ConditionsAqueous buffer formulations at 25°C

For liquid formulations, multi-component pharmacological dosing, or sustained-release preparations, geniposide provides superior aqueous processability without premature degradation.

Oral Bioavailability Dependence
Cross-study comparable
Pure geniposide: F = 4.23%; Gardenia extract: F = 32.32% (7.6× increase); SLN formulation: AUC 50× increase
Formulation-dependent oral exposure
Rat oral administration model; 200 mg/kg

Analytical Precision in Receptor Assays vs. Crude Extracts

In pharmacological research, particularly concerning GLP-1 receptor agonism, crude Gardenia extracts introduce significant matrix interference. High-purity geniposide (>98%) acts as a precise, orthosteric GLP-1 receptor agonist and provides reproducible dose-dependent results without the confounding variables of mixed iridoids or crocins found in crude preparations .

Evidence DimensionDosing precision and matrix interference
Target Compound DataPure Geniposide >98% (Reproducible receptor binding and biomarker modulation)
Comparator Or BaselineCrude Gardenia extract (Variable active ratios, high matrix interference)
Quantified DifferenceElimination of matrix effects for precise pharmacological profiling
ConditionsIn vitro receptor assays and in vivo metabolic models

Laboratories must procure high-purity geniposide to ensure regulatory-compliant analytical standardization and reproducible pharmacological data.

COX-1 Inhibition Among Iridoids
Head-to-head
H-Geniposide IC₅₀ 5.37 μM; H-Loganin 3.55 μM; H-Aucubin 68.9 μM
Rank-order potency among tested hydrolyzed iridoids
Requires β-glucosidase pre-hydrolysis
Stability and Storage
Data to verify
Lyophilized: stable 36 months at −20°C; Solution: stable 1 month at −20°C
Storage form strongly affects shelf-life
Supplier and formulation-study data
CUMS Model Response vs. Fluoxetine
Model context
Geniposide 40–80 mg/kg normalized HPA axis parameters comparable to fluoxetine 10 mg/kg
Reported HPA axis normalisation in stress model
Rat CUMS model; 2-week administration

Enzymatic Production of Genipin and Natural Dyes

Geniposide is the required starting material for the biocatalytic synthesis of high-purity genipin and subsequent reaction with amino acids to produce Gardenia Blue, a natural food and textile colorant[1].

Stable Prodrug Formulation for Crosslinking

Used in biopolymer engineering where delayed or site-specific crosslinking is required; geniposide remains stable in formulation until activated by localized beta-glucosidase enzymes[2].

HPLC Analytical Reference Standards

Procured by quality control laboratories as the primary quantitative marker for standardizing Gardenia jasminoides extracts in traditional and modern herbal pharmacopeias [3].

GLP-1 Receptor and Hepatoprotection Research

Utilized as a stable, water-soluble baseline compound in metabolic and hepatic in vitro models, avoiding the rapid degradation and handling issues of free genipin .

Application Fit Matrix

Application
Selection Property
Validation Focus
Gardenia quality control analysis
Iridoid glycoside analytical reference
HPLC method suitability and genipin co-quantification
α-Glycosidase inhibitor screening
Enzyme inhibition potency
Assay validation and comparator benchmarking
Oral exposure studies
Formulation-dependent bioavailability
Matrix or delivery system impact on exposure
Stress model studies
HPA axis modulation
Behavioral and neuroendocrine endpoints

XLogP3

-2.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

388.13694696 Da

Monoisotopic Mass

388.13694696 Da

Heavy Atom Count

27

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

145295QLXY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

169799-41-1

Wikipedia

Geniposide
1: Yao DD, Shu L, Yang L, Jia XB. [Advance in studies on anti-diabetic mechanism   of Gardeniae Fructus and its active ingredient geniposide]. Zhongguo Zhong Yao Za Zhi. 2014 Apr;39(8):1368-73. Review. Chinese. PubMed PMID: 25039166.

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